Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate
Overview
Description
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate is a fluorinated compound with the molecular formula C10H6F12O7 . It is characterized by its clear liquid state and insolubility in water . This compound is notable for its unique structure, which includes multiple ether and ester groups, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate typically involves the esterification of perfluorinated carboxylic acids with methanol under acidic conditions . Industrial production methods may involve the use of specialized fluorination techniques to introduce the perfluoroalkyl groups, ensuring high purity and yield .
Chemical Reactions Analysis
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether sites, leading to the formation of new derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate finds applications in various scientific fields:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Mechanism of Action
The mechanism of action of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include the modification of surface energies and the stabilization of specific molecular conformations .
Comparison with Similar Compounds
Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate can be compared with other fluorinated compounds such as:
Perfluorooctanoic acid (PFOA): Known for its use in non-stick coatings.
Perfluorodecanoic acid (PFDA): Used in similar applications but with different chain lengths.
Perfluorobutanesulfonic acid (PFBS): Employed in firefighting foams and other industrial applications.
The uniqueness of this compound lies in its specific combination of ether and ester groups, which provide distinct chemical reactivity and physical properties compared to other fluorinated compounds .
Properties
IUPAC Name |
methyl 2-[2-[2-(1,1-difluoro-2-methoxy-2-oxoethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12O7/c1-25-3(23)5(11,12)27-7(15,16)9(19,20)29-10(21,22)8(17,18)28-6(13,14)4(24)26-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWVVHUMQEZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(OC(C(OC(C(OC(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380880 | |
Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35910-59-9 | |
Record name | Methyl 4,4,6,6,7,7,9,9,10,10,12,12-dodecafluoro-3-oxo-2,5,8,11-tetraoxatridecan-13-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35910-59-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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